molecular formula C34H22N8Na2O10S2 B607130 Direct Green 6 CAS No. 4335-09-5

Direct Green 6

Cat. No. B607130
CAS RN: 4335-09-5
M. Wt: 812.7
InChI Key: VLFKFKCRUCJVNE-NQJWOQTRSA-L
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Description

Direct Green 6 is a chemical compound with the formula C34H22N8Na2O10S2 . It is used in various applications, including as a dye .


Synthesis Analysis

Direct Green 6 has been used in the fabrication of carbon paste electrodes for the efficient simultaneous and individual sensing of catechol and hydroquinone . The decorated sensor displayed admirable electrocatalytic performance with fine stability, reproducibility, selectivity, and low limit of detection .


Molecular Structure Analysis

The molecular structure of Direct Green 6 consists of 34 carbon atoms, 22 hydrogen atoms, 8 nitrogen atoms, 2 sodium atoms, 10 oxygen atoms, and 2 sulfur atoms . The exact mass is 812.07 and the molecular weight is 812.696 .


Chemical Reactions Analysis

Direct Green 6 has been used in electrochemical sensing of hazardous catechol and hydroquinone at a decorated carbon paste electrode . The sensor process was found to be adsorption-controlled phenomena .

Scientific Research Applications

Electrochemical Sensing

Direct Green 6 has been used in the fabrication of carbon paste electrodes for efficient simultaneous and individual sensing of catechol (CA) and hydroquinone (HY). The decorated sensor displayed admirable electrocatalytic performance with fine stability, reproducibility, selectivity, and low limit of detection .

Photodegradation of Dyes

Nickel Calciate nanoparticles have been used in the photodegradation of Direct Green 6, a textile dye. This process is part of the treatment of dye effluent, which is a major source of water pollution .

Photocatalytic Degradation

Studies have focused on the photocatalytic degradation of Direct Green 6 using synthesized magnesium aluminate and magnesium zincate nanoparticles .

As for Diamine Green B, it seems to be less commonly used in scientific research. However, diamines in general have a wide range of applications:

Preparation of Bio-Based Polyimide

Furan-based diamines, synthesized from t-butoxycarbonylglycine (BOC-glycine) and 2,5-furandimethanol, have been used in the preparation of bio-based polyimide. This is a membrane insulation material widely used in various fields such as national defense, liquid crystals, and lasers .

Biosynthesis of Diamines

Bio-based diamines are considered a promising alternative to traditional fossil-fuel-based diamines. They are important monomers for polyamide plastics and have been produced using high-performance microbial factories .

Synthesis of Polymer Materials

Bio-based diamines are important components in the synthesis of polymer materials. The use of renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry .

properties

IUPAC Name

disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N8O10S2.2Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKFKCRUCJVNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N8Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7036822
Record name C.I. Direct Green 6, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Green 6

CAS RN

4335-09-5
Record name Direct Green 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Green 6, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7036822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-5-hydroxy-6-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIRECT GREEN 6
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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